

In-Depth Technical Guide to Tetrazine-Ph-OPSS for Advanced Drug Development

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Compound of Interest

Compound Name: Tetrazine-Ph-OPSS

Cat. No.: B12420263

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, application, and underlying mechanisms of **Tetrazine-Ph-OPSS**, a heterobifunctional linker pivotal in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its core physicochemical data, detailed experimental protocols for its use in ADC synthesis, and visual representations of the key chemical processes.

Core Concepts of Tetrazine-Ph-OPSS

Tetrazine-Ph-OPSS is a state-of-the-art linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. Its architecture incorporates two key functionalities:

- Tetrazine Moiety:** This group is central to its utility in "click chemistry." It participates in an exceptionally fast and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group. This reaction's high specificity and rapid kinetics allow for efficient and clean conjugation under physiological conditions, minimizing side reactions and preserving the integrity of the antibody.
- OPSS (Orthopyridyl Disulfide) Group:** This disulfide-containing moiety provides a cleavable linkage. The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, such as within the cytoplasm of cancer cells where glutathione concentrations are high. This ensures targeted release of the cytotoxic

payload at the site of action, enhancing therapeutic efficacy while minimizing off-target toxicity.

Data Presentation

The quantitative data for **Tetrazine-Ph-OPSS** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	384.48 g/mol	[1]
Molecular Formula	C ₁₇ H ₁₇ N ₅ O ₂ S ₂	[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an antibody-drug conjugate using **Tetrazine-Ph-OPSS**. Note that optimization for specific antibodies, drugs, and experimental conditions is essential.

Protocol 1: Antibody Modification with a TCO Linker

This protocol describes the introduction of a trans-cyclooctene (TCO) group onto the antibody, preparing it for conjugation with the **Tetrazine-Ph-OPSS**-drug complex.

Materials:

- Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-NHS ester (e.g., TCO-PEG4-NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Spin desalting columns (e.g., 7K MWCO)

Procedure:

- Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.

- **TCO-NHS Ester Solution:** Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use.
- **Reaction Setup:** Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration remains below 10% (v/v) to maintain antibody stability.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- **Purification:** Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.
- **Characterization:** Determine the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Preparation of the Tetrazine-Ph-OPSS-Drug Conjugate

This protocol details the conjugation of the **Tetrazine-Ph-OPSS** linker to a payload containing a reactive amine group.

Materials:

- Amine-containing cytotoxic drug
- **Tetrazine-Ph-OPSS**
- Suitable organic solvent (e.g., DMSO)
- Mild base (e.g., diisopropylethylamine, DIPEA)
- Reversed-phase HPLC system for purification

Procedure:

- **Solution Preparation:** Dissolve the amine-containing drug and a slight molar excess of **Tetrazine-Ph-OPSS** in a suitable organic solvent like DMSO.

- Reaction Initiation: Add a mild base (e.g., DIPEA) to the reaction mixture to facilitate the reaction.
- Incubation: Stir the reaction mixture at room temperature for 2-4 hours.
- Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
- Purification: Purify the **Tetrazine-Ph-OPSS**-drug conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

Protocol 3: Final ADC Synthesis via Click Chemistry

This protocol describes the final conjugation of the TCO-modified antibody with the **Tetrazine-Ph-OPSS**-drug complex.

Materials:

- TCO-modified antibody (from Protocol 1)
- Purified **Tetrazine-Ph-OPSS**-drug conjugate (from Protocol 2)
- Phosphate Buffered Saline (PBS), pH 7.4
- Size-exclusion chromatography (SEC) system for purification

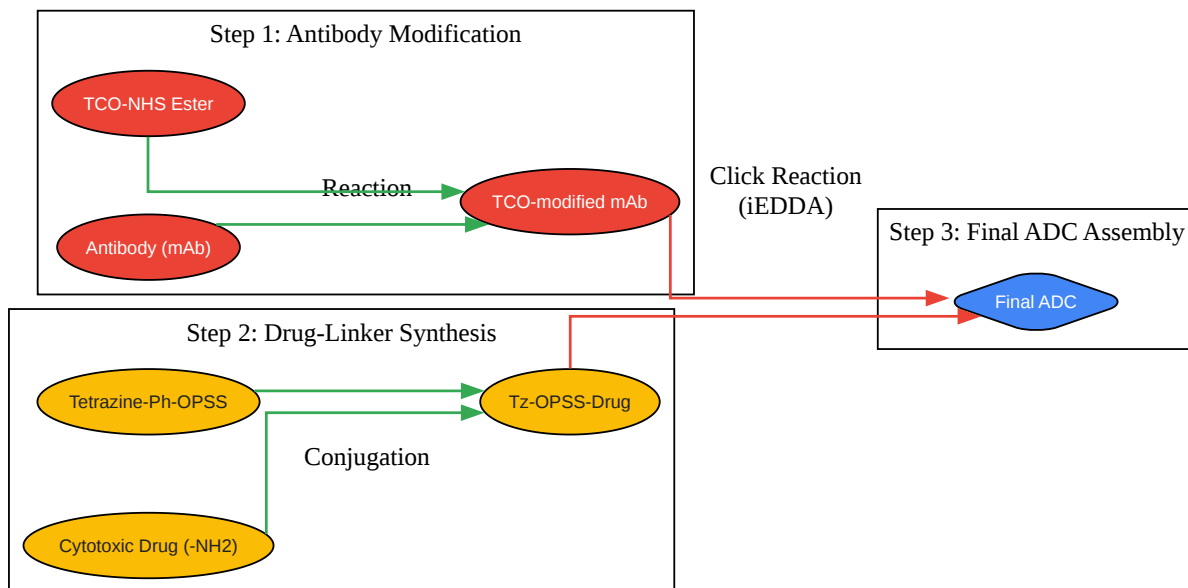
Procedure:

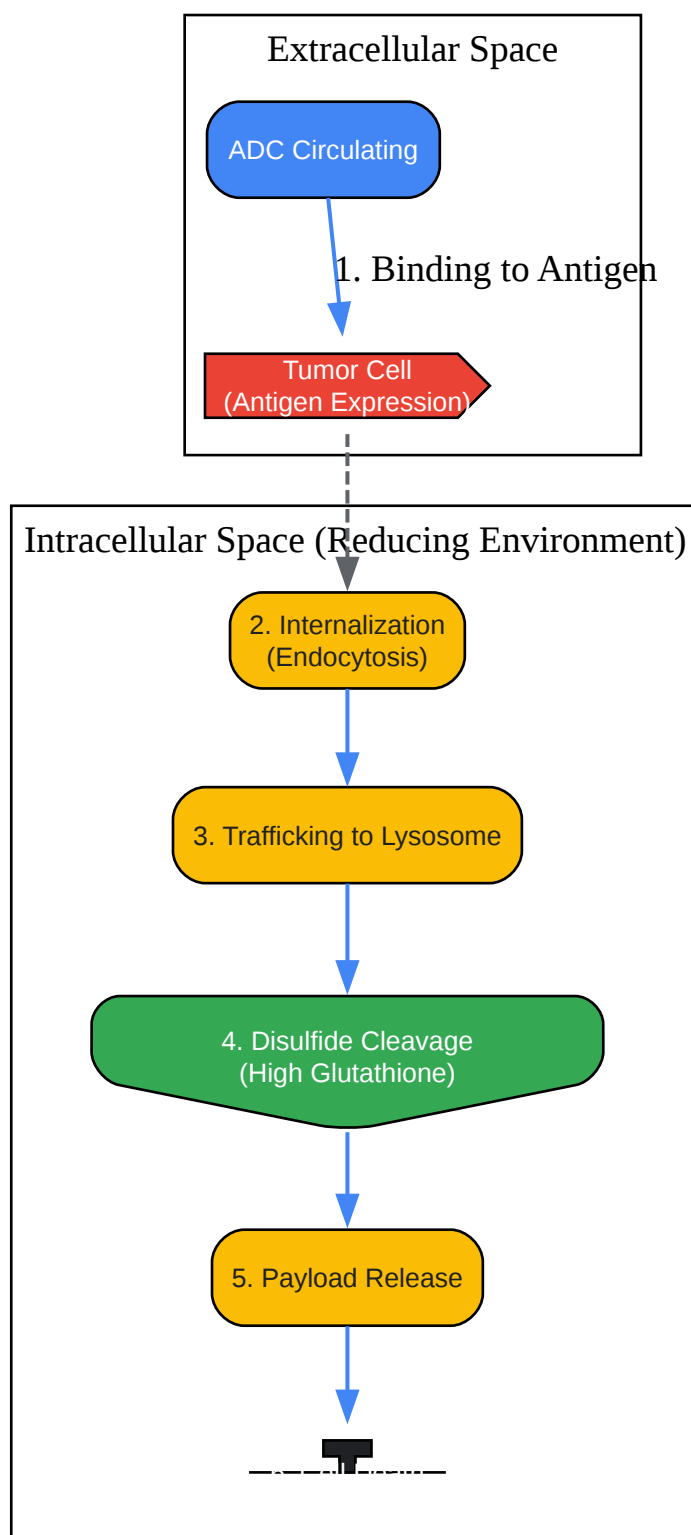
- Reaction Setup: Mix the TCO-modified antibody and the purified **Tetrazine-Ph-OPSS**-drug complex in PBS at a desired molar ratio (e.g., 1:1.5 antibody to drug-linker).
- Incubation: Incubate the reaction for 1-4 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

- Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of **Tetrazine-Ph-OPSS**.





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References

- 1. targetmol.cn [targetmol.cn]
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